molecular formula C17H25NO2 B11738328 Ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate

Ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate

Cat. No.: B11738328
M. Wt: 275.4 g/mol
InChI Key: DCPMPNZJKOPMGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate is an organic compound with the molecular formula C17H25NO2. This compound is characterized by a cyclohexane ring substituted with an ethyl ester group at the 1-position and a benzylamino group at the 4-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.

    Introduction of the Carboxylate Group: The carboxylate group is introduced by esterification of cyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst.

    Substitution with Benzylamino Group: The benzylamino group is introduced through a nucleophilic substitution reaction, where benzylamine reacts with a suitable leaving group on the cyclohexane ring.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification methods such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate can be compared with similar compounds such as:

    Ethyl 4-aminocyclohexane-1-carboxylate: Lacks the benzyl group, resulting in different chemical properties.

    Benzyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate: Contains an additional benzyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate

InChI

InChI=1S/C17H25NO2/c1-2-20-17(19)16-10-8-15(9-11-16)13-18-12-14-6-4-3-5-7-14/h3-7,15-16,18H,2,8-13H2,1H3

InChI Key

DCPMPNZJKOPMGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1)CNCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.